3'-Azetidinomethyl-2,4-difluorobenzophenone
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Overview
Description
3’-Azetidinomethyl-2,4-difluorobenzophenone is a synthetic organic compound with the molecular formula C17H15F2NO. It is characterized by the presence of an azetidine ring attached to a benzophenone structure, which is further substituted with two fluorine atoms at the 2 and 4 positions.
Preparation Methods
The synthesis of 3’-Azetidinomethyl-2,4-difluorobenzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment to Benzophenone: The azetidine ring is then attached to a benzophenone derivative through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3’-Azetidinomethyl-2,4-difluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to alcohols.
Scientific Research Applications
3’-Azetidinomethyl-2,4-difluorobenzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-2,4-difluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and fluorinated benzophenone moiety contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
3’-Azetidinomethyl-2,4-difluorobenzophenone can be compared with other similar compounds such as:
3’-Azetidinomethyl-2,4-dichlorobenzophenone: Similar structure but with chlorine atoms instead of fluorine, which may result in different reactivity and biological activity.
3’-Azetidinomethyl-2,4-dibromobenzophenone: Bromine-substituted analog with potentially different chemical and biological properties.
3’-Azetidinomethyl-2,4-dimethylbenzophenone: Methyl-substituted derivative with distinct physical and chemical characteristics.
The uniqueness of 3’-Azetidinomethyl-2,4-difluorobenzophenone lies in its fluorine substitution, which can enhance its stability, lipophilicity, and biological activity compared to its analogs.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQVDJZNORLFQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643279 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-21-9 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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